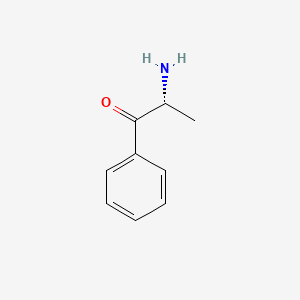

(+)-Cathinone

Description

Structure

3D Structure

Properties

CAS No. |

80096-54-4 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2R)-2-amino-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m1/s1 |

InChI Key |

PUAQLLVFLMYYJJ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)C1=CC=CC=C1)N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Cathinone mechanism of action on dopamine transporters

An In-depth Technical Guide on the Mechanism of Action of (+)-Cathinone on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the primary psychoactive alkaloid in the khat plant (Catha edulis), and its synthetic derivatives are potent psychostimulants that exert their effects primarily by targeting monoamine transporters. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the dopamine transporter (DAT). It delves into the molecular interactions, including binding affinities and inhibition of dopamine uptake, and explores the dual nature of cathinone derivatives as either DAT blockers or substrates that induce dopamine efflux. This document summarizes key quantitative data, details common experimental protocols used to characterize these interactions, and provides visualizations of the proposed mechanisms and experimental workflows.

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter.[1] The DAT is a primary target for numerous psychostimulant drugs, including cocaine and amphetamine.[1][2] this compound, which is structurally similar to amphetamine, and its synthetic analogs interact with the DAT to increase extracellular dopamine concentrations, leading to their characteristic stimulant effects.[3][4] Understanding the precise mechanism of action of this compound at the DAT is crucial for elucidating its psychoactive properties, abuse potential, and for the development of potential therapeutic interventions for stimulant use disorder.

Synthetic cathinones can be broadly categorized into two functional classes based on their interaction with the DAT:

-

Transporter Inhibitors (Blockers): These compounds, similar to cocaine, bind to the DAT and block the reuptake of dopamine, leading to its accumulation in the synaptic cleft.[4][5] Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter inhibitors.[4][5]

-

Transporter Substrates (Releasers): These compounds, like amphetamine, are transported into the presynaptic neuron by the DAT.[4][5] Once inside, they disrupt the vesicular storage of dopamine and promote reverse transport of dopamine through the DAT, a process known as efflux.[2] Ring-substituted cathinones, such as mephedrone, typically act as transporter substrates.[4][5]

Quantitative Data: Interaction of this compound and Derivatives with the Dopamine Transporter

The affinity of cathinone derivatives for the dopamine transporter and their potency in inhibiting dopamine uptake are key determinants of their psychoactive effects. These parameters are typically quantified using radioligand binding assays and neurotransmitter uptake inhibition assays, respectively.

Table 1: Binding Affinities (Ki) of Cathinone Derivatives at the Human Dopamine Transporter (hDAT)

| Compound | Ki (μM) at hDAT | Reference |

| α-Pyrrolidinopropiophenone (α-PPP) | 1.29 | [6] |

| α-Pyrrolidinobutiophenone (α-PBP) | 0.145 | [6] |

| α-Pyrrolidinovalerophenone (α-PVP) | 0.0222 | [6] |

| α-Pyrrolidinohexiophenone (α-PHP) | 0.016 | [6] |

| 3,4-Methylenedioxypyrovalerone (MDPV) | High Affinity | [7] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Potency (IC50) of Cathinone Derivatives for Inhibition of Dopamine Uptake at the Human Dopamine Transporter (hDAT)

| Compound | IC50 (μM) for [3H]DA Uptake Inhibition at hDAT | Reference |

| S-α-PVP | 0.02 | [7] |

| R-α-PVP | 2.5 | [7] |

| Cocaine | 0.51 | [7] |

| Mephedrone | Low micromolar | [8] |

| Methylone | Low micromolar | [8] |

| Pentedrone | Low micromolar | [8] |

| MDPV | Low micromolar | [8] |

Note: Lower IC50 values indicate greater potency in inhibiting dopamine uptake.

Table 3: In Vivo Effects of Cathinone Derivatives on Extracellular Dopamine

| Compound (Dose) | Peak Increase in Dopamine (%) | Brain Region | Reference |

| Methylone (100 nM, retrodialysis) | 200 | Caudate Putamen | [9] |

| MDPV (100 nM, retrodialysis) | 470 | Caudate Putamen | [9] |

Experimental Protocols

The characterization of the interaction between this compound and the dopamine transporter relies on a variety of established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

Objective: To measure the affinity of cathinone derivatives for the dopamine transporter.

-

Methodology:

-

Preparation of Transporter-Expressing Membranes: Membranes are prepared from cells (e.g., HEK293 cells) that have been engineered to express the human dopamine transporter (hDAT).[6]

-

Incubation: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [3H]WIN 35,428) and varying concentrations of the unlabeled test compound (cathinone derivative).[7]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Synaptosome Uptake Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into nerve terminals.

-

Objective: To determine the potency (IC50) of cathinone derivatives in inhibiting dopamine uptake.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions rich in dopamine transporters, such as the striatum of rats.[4]

-

Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.[6]

-

Uptake Initiation: The uptake reaction is initiated by adding a radiolabeled neurotransmitter, such as [3H]dopamine.[6]

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.[6]

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value for uptake inhibition.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To assess the in vivo effects of cathinone derivatives on dopamine levels in specific brain regions.

-

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens or caudate putamen.[9][10]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.[9]

-

Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.[9]

-

Drug Administration: The test compound can be administered systemically or locally through the microdialysis probe (retrodialysis).[9][10]

-

Analysis: The concentration of dopamine in the collected dialysate samples is quantified using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9]

-

Visualizations of Mechanisms and Workflows

Signaling Pathways

The interaction of cathinone derivatives with the dopamine transporter leads to an increase in synaptic dopamine, which then acts on postsynaptic dopamine receptors.

Caption: Mechanism of cathinone action at the dopamine synapse.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction of a novel cathinone derivative with the dopamine transporter.

Caption: Workflow for characterizing novel cathinone derivatives.

Logical Relationship: Blocker vs. Substrate

The structural features of cathinone derivatives determine whether they act as DAT blockers or substrates.

Caption: Structural determinants of cathinone's mechanism of action.

Conclusion

This compound and its synthetic derivatives potently modulate dopaminergic neurotransmission through their direct interaction with the dopamine transporter. The specific mechanism of action, whether as a transporter inhibitor or a substrate that induces dopamine efflux, is largely determined by the chemical structure of the individual compound. Pyrrolidine-containing cathinones tend to be potent DAT blockers, while ring-substituted analogs are more likely to act as substrates. The quantitative data on binding affinities and uptake inhibition potencies, in conjunction with in vivo studies, provide a comprehensive understanding of the structure-activity relationships within this class of psychostimulants. The experimental protocols and workflows outlined in this guide serve as a foundation for the continued investigation of existing and emerging synthetic cathinones, which is essential for both public health and the development of novel therapeutics.

References

- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 2. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 9. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Evolving Landscape of Synthetic Cathinones: A Neuropharmacological Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

The illicit drug market has witnessed a surge in the emergence of novel psychoactive substances, with synthetic cathinone derivatives representing one of the most prominent and dynamic classes.[1][2][3] These β-keto analogues of amphetamine mimic the effects of classic psychostimulants like cocaine and MDMA, yet their ever-changing chemical structures present a continuous challenge to both public health and law enforcement.[1][3][4] This in-depth technical guide provides a comprehensive overview of the neuropharmacology of synthetic cathinone derivatives, focusing on their core mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their complex interactions with the central nervous system.

Core Mechanism of Action: Hijacking Monoamine Transporters

The primary molecular targets of synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6] By interfering with the normal function of these transporters, synthetic cathinones lead to an increase in the extracellular concentrations of their respective monoamine neurotransmitters, thereby enhancing monoaminergic signaling in the brain.[5][6]

However, the precise mechanism of this interference varies significantly across different cathinone derivatives and can be broadly categorized into two main profiles:

-

Transporter Inhibitors ("Blockers"): These compounds, exemplified by 3,4-methylenedioxypyrovalerone (MDPV), act as potent antagonists at monoamine transporters.[5][6] They bind to the transporter protein, preventing the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft. This cocaine-like mechanism leads to a buildup of neurotransmitters in the synapse, prolonging their action. Pyrrolidine-containing cathinones are often potent transporter inhibitors.[5][6]

-

Transporter Substrates ("Releasers"): This class of synthetic cathinones, which includes mephedrone, are transported into the presynaptic neuron by the monoamine transporters.[5][6] Once inside, they disrupt the vesicular storage of monoamines and can reverse the direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synapse.[5][6] This amphetamine-like mechanism results in a rapid and significant increase in extracellular monoamine levels. Ring-substituted cathinones are frequently characterized as transporter substrates.[5]

It is important to note that some synthetic cathinones exhibit a "hybrid" profile, acting as blockers at one transporter and substrates at another.[1]

Structure-Activity Relationships: Decoding the Chemical Blueprint

The pharmacological profile of a synthetic cathinone derivative is intricately linked to its chemical structure.[7][8] Minor modifications to the cathinone scaffold can dramatically alter a compound's potency, selectivity for different monoamine transporters, and its propensity to act as an inhibitor versus a releaser.[7][8] Key structural features that influence the neuropharmacology of these compounds include:

-

Substitutions on the Aromatic Ring: The presence and position of substituents on the phenyl ring significantly impact a compound's interaction with monoamine transporters. For instance, the addition of a 4-methyl group, as seen in mephedrone, can enhance serotonergic activity.[2]

-

The α-Alkyl Chain: The length and branching of the alkyl group at the α-carbon position can influence potency and selectivity.

-

The N-Terminal Group: Modifications to the amino group, such as N-alkylation, can affect a compound's activity at DAT and SERT.[1] For example, N-ethyl analogs have been shown to be potent dopamine uptake inhibitors.[1]

-

The β-Keto Group: The presence of the β-keto group is a defining characteristic of cathinones and is crucial for their activity.

Quantitative Pharmacology of Selected Synthetic Cathinones

The following tables summarize the in vitro pharmacological data for a selection of synthetic cathinone derivatives, highlighting their potency at inhibiting monoamine transporter uptake and/or stimulating neurotransmitter release.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM) of Selected Synthetic Cathinones

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Reference |

| Mephedrone | 1270 | 333 | 2190 | 0.58 | Simmler et al., 2013 |

| Methylone | 1100 | 830 | 1900 | 0.58 | Simmler et al., 2013 |

| MDPV | 2.4 | 19.8 | 3380 | 1408 | Baumann et al., 2013 |

| α-PVP | 13 | 39 | 3310 | 255 | Gannon et al., 2018 |

| Pentedrone | 80 | 20 | 2600 | 32.5 | Simmler et al., 2014 |

| Pentylone | 110 | 40 | 1500 | 13.6 | Simmler et al., 2014 |

| NEP | 6.37 µM | - | - | - | [1] |

| NEPD | - | - | - | - | [1] |

| 4-MPD | - | - | - | - | [1] |

| 4-MeAP | - | - | - | - | [1] |

Note: Lower IC50 values indicate higher potency. The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter.

Table 2: Monoamine Release Potency (EC50, nM) of Selected Synthetic Cathinones

| Compound | Dopamine Release EC50 (nM) | Serotonin Release EC50 (nM) | Reference |

| Mephedrone | 115 | 108 | Baumann et al., 2012 |

| Methylone | 188 | 150 | Baumann et al., 2012 |

| Methcathinone | 77 | >10,000 | Cozzi et al., 1999 |

Note: Lower EC50 values indicate higher potency for inducing neurotransmitter release.

Key Experimental Protocols in Synthetic Cathinone Research

Elucidating the neuropharmacological profile of synthetic cathinones requires a combination of in vitro and in vivo experimental techniques. The following sections provide an overview of some of the key methodologies employed in this field.

In Vitro Assays

These assays are used to determine the affinity of a synthetic cathinone for the monoamine transporters.[9] The general principle involves competing a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) with the unlabeled synthetic cathinone for binding to membranes prepared from cells expressing the transporter of interest.[10] The concentration of the synthetic cathinone that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

These functional assays are crucial for determining whether a synthetic cathinone acts as a transporter inhibitor or a substrate. They are typically performed using synaptosomes (isolated nerve terminals) or cells heterologously expressing the monoamine transporters.

-

Uptake Inhibition Assays: Measure the ability of a synthetic cathinone to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into the cells or synaptosomes.

-

Release Assays: Assess the capacity of a synthetic cathinone to induce the release of a preloaded radiolabeled substrate (e.g., [³H]MPP+ for DAT) from the cells or synaptosomes.

Experimental Workflow: Neurotransmitter Uptake/Release Assay

Caption: General workflow for in vitro uptake and release assays.

In Vivo Techniques

This powerful technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[11] A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens), and a physiological solution is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC). This method provides real-time information on how a synthetic cathinone alters neurotransmitter dynamics in the living brain.

Signaling Pathway: Effect of a Cathinone Releaser on Dopaminergic Synapse

Caption: Mechanism of a cathinone releaser at the dopamine synapse.

A variety of behavioral assays in animal models are used to assess the psychoactive effects of synthetic cathinones. These include:

-

Locomotor Activity: Measures the stimulant effects of the drugs.[12][13]

-

Conditioned Place Preference (CPP): Assesses the rewarding and reinforcing properties of the compounds.

-

Drug Self-Administration: A model of addiction where animals learn to perform a task to receive the drug.

-

Drug Discrimination: Determines if a novel compound produces subjective effects similar to a known drug of abuse.

Conclusion and Future Directions

The neuropharmacology of synthetic cathinone derivatives is a complex and rapidly evolving field. Their diverse mechanisms of action at monoamine transporters, coupled with subtle structure-activity relationships, underscore the need for continued research. A thorough understanding of their neuropharmacological profiles is essential for predicting the abuse potential and toxicity of newly emerging derivatives and for the development of effective treatment strategies for individuals with synthetic cathinone use disorders. Future research should focus on a more detailed elucidation of the signaling pathways downstream of monoamine transporter modulation and the long-term neurotoxic effects of these compounds.

References

- 1. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A narrative review of the neuropharmacology of synthetic cathinones-Popular alternatives to classical drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Dance of Structure and Activity: A Technical Guide to Substituted Cathinones

For Researchers, Scientists, and Drug Development Professionals

Substituted cathinones, a diverse class of psychoactive compounds, have garnered significant attention from both the scientific community and public health organizations. Their structural malleability allows for a wide spectrum of pharmacological effects, primarily driven by their interaction with monoamine transporters. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers engaged in neuroscience, pharmacology, and drug development.

Core Structure and Mechanism of Action

Substituted cathinones are β-keto analogues of amphetamines, sharing a common phenethylamine backbone. Their primary mechanism of action involves the modulation of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Depending on their specific structural features, they can act as either transporter inhibitors (blockers), similar to cocaine, or as transporter substrates (releasers), akin to amphetamine.[1][2] This dualistic nature underpins the varied psychostimulant effects observed across the class.

The interaction with these transporters disrupts the normal reuptake of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.[1] The specific affinity and efficacy at each transporter dictate the unique pharmacological and behavioral profile of each cathinone derivative.

Structure-Activity Relationships: A Detailed Analysis

The pharmacological profile of substituted cathinones is exquisitely sensitive to modifications at three key positions of the molecule: the aromatic ring, the α-carbon, and the amino group.

Aromatic Ring Substitutions

Modifications to the phenyl ring significantly influence a compound's potency and selectivity for the different monoamine transporters.

-

Position of Substitution: Meta-substituted cathinones tend to exhibit a higher affinity for DAT compared to their para-substituted counterparts.[3][4] Conversely, para-substitution, particularly with bulky groups, often shifts selectivity towards SERT.[3][4]

-

Nature of the Substituent:

-

Methylation: The addition of a methyl group at the para-position, as seen in mephedrone (4-methylmethcathinone), can increase potency at SERT.[3]

-

Halogenation: Para-halogen substitution generally leads to a lower DAT/SERT inhibition ratio compared to non-substituted or meta-substituted analogues, indicating a greater serotonergic effect.[4] The size of the halogen atom can also influence SERT affinity.[4]

-

Methylenedioxy Ring: The presence of a 3,4-methylenedioxy ring, as in methylone, tends to increase potency at SERT.[3]

-

α-Carbon Chain Elongation

The length of the alkyl chain at the α-carbon position is a critical determinant of activity, particularly for α-pyrrolidinophenones.

-

Increased Affinity and Potency: In general, increasing the length of the carbon chain from a methyl to a pentyl group on the α-carbon of α-pyrrolidinophenones leads to a progressive increase in binding affinity and inhibitory potency at both hDAT and hNET.[5] For instance, the affinity for hDAT increases in the order of α-PPP (methyl) < α-PBP (ethyl) < α-PVP (propyl) < α-PHP (butyl) < PV-8 (pentyl).[5]

N-Terminal Group Modifications

The nature of the substituent on the amino group plays a pivotal role in determining whether a compound acts as a transporter inhibitor or a substrate.

-

Primary and Secondary Amines: Cathinones with primary or secondary amines are typically transporter substrates, meaning they are transported into the presynaptic neuron and induce neurotransmitter release.[6]

-

Tertiary Amines (Pyrrolidine Ring): The incorporation of the nitrogen atom into a pyrrolidine ring, as seen in compounds like MDPV and α-PVP, generally results in potent transporter inhibitors that block reuptake but do not act as releasers.[1][6]

Quantitative Data on Structure-Activity Relationships

The following tables summarize the in vitro binding affinities (Ki), uptake inhibition potencies (IC50), and release efficacies (EC50) of a selection of substituted cathinones at human monoamine transporters.

Table 1: Binding Affinities (Ki, µM) of Substituted Cathinones at hDAT, hSERT, and hNET

| Compound | hDAT Ki (µM) | hSERT Ki (µM) | hNET Ki (µM) | Reference |

| α-PPP | 1.29 | 161.4 | - | [5] |

| α-PBP | 0.145 | - | - | [5] |

| α-PVP | 0.0222 | - | - | [5] |

| α-PHP | 0.016 | 33 | - | [5] |

| PV-8 | 0.0148 | - | - | [5] |

| 4-MeO-α-PVP | - | < 10 | - | [5] |

| 3,4-MDPPP | - | - | - | [5] |

| 3,4-MDPBP | - | - | - | [5] |

Table 2: Uptake Inhibition (IC50, µM) and Release (EC50, µM) Data for Selected Cathinones

| Compound | hDAT IC50 (µM) | hSERT IC50 (µM) | hNET IC50 (µM) | hDAT EC50 (µM) | hSERT EC50 (µM) | hNET EC50 (µM) | Reference |

| 3-FMC | - | - | - | - | - | - | [5] |

| 4-BMCAT | - | - | - | - | - | - | [5] |

| 4-CMC | - | - | - | - | - | - | [6] |

| 4-MEC | - | - | - | Substrate | Substrate | Substrate | [3][5] |

| Ethylone | - | - | - | - | Substrate | - | [3][5] |

| Pentedrone | - | - | - | - | - | - | [5] |

| Pentylone | - | - | - | - | - | - | [5] |

| Mephedrone | - | - | - | Substrate | Substrate | Substrate | [1][2] |

| Methylone | - | - | - | Substrate | Substrate | Substrate | [1][2] |

| MDPV | Potent Blocker | Weak Blocker | Potent Blocker | Not a Releaser | Not a Releaser | Not a Releaser | [1][2] |

Note: A comprehensive list of all available data is extensive. The selected compounds illustrate key SAR principles. For full datasets, please refer to the cited literature.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize substituted cathinones are provided below.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[7]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the test compound at various concentrations, and a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters).[6]

-

Incubation: The plates are incubated to allow the compounds to reach binding equilibrium. Incubation is typically carried out at 30°C for 60 minutes with gentle agitation.[7]

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[6][7]

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[7]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Neurotransmitter Uptake Inhibition Assays

These functional assays measure a compound's ability to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Protocol:

-

Cell Preparation: HEK293 cells stably expressing hDAT, hSERT, or hNET are grown to confluence. The cells are washed and resuspended in a Krebs-HEPES buffer.[6]

-

Assay Setup: In a 96-well plate, the cell suspension is pre-incubated with the test compound at various concentrations for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[6]

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[6]

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification and Data Analysis: The amount of radioactivity taken up by the cells is determined by scintillation counting. The IC50 value for uptake inhibition is calculated by non-linear regression analysis.[6]

Neurotransmitter Release Assays

These assays determine if a compound acts as a transporter substrate by measuring its ability to induce the release of a pre-loaded radiolabeled neurotransmitter from cells.

Protocol:

-

Cell Loading: HEK293 cells expressing the transporter of interest are loaded with a radiolabeled neurotransmitter by incubating them in a buffer containing the radiotracer.[6]

-

Washing: The cells are then washed to remove any extracellular radiolabel.

-

Superfusion: The cells are placed in a superfusion system where they are continuously perfused with buffer.

-

Drug Application: The test compound is added to the superfusion buffer at various concentrations.

-

Fraction Collection: The superfusate is collected in fractions over time.

-

Quantification and Data Analysis: The amount of radioactivity in each fraction is measured. The EC50 value (the concentration of the compound that produces 50% of the maximal release) is determined from the dose-response curve.[3]

In Vivo Locomotor Activity Studies

This behavioral assay assesses the psychostimulant effects of a compound by measuring its impact on the spontaneous movement of rodents.

Protocol:

-

Animal Subjects: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[8][9] The animals are housed in a controlled environment with a regular light-dark cycle.

-

Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared photobeams.[8]

-

Habituation: Prior to testing, animals are habituated to the testing chambers for a set period.

-

Drug Administration: The test compound or vehicle (e.g., saline) is administered via a specific route, typically intraperitoneal (i.p.) injection.[8]

-

Data Collection: Immediately after injection, the animals are placed in the activity chambers, and their horizontal and vertical movements are recorded for a specified duration (e.g., 60-120 minutes).[8]

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and analyzed to determine the dose-dependent effects of the compound on locomotor activity.

Visualizing Key Concepts

The following diagrams illustrate fundamental aspects of substituted cathinone pharmacology and experimental evaluation.

Caption: General Structure-Activity Relationships of Substituted Cathinones.

Caption: Typical Experimental Workflow for Evaluating Substituted Cathinones.

Caption: Mechanism of Action of Substituted Cathinones at the Synapse.

Conclusion

The structure-activity relationship of substituted cathinones is a complex and multifaceted field of study. Subtle chemical modifications can profoundly alter a compound's pharmacological profile, shifting its potency, selectivity, and mechanism of action at monoamine transporters. A thorough understanding of these relationships, derived from robust in vitro and in vivo experimental data, is crucial for predicting the pharmacological effects, abuse potential, and potential therapeutic applications of novel cathinone derivatives. This guide provides a foundational framework for researchers to navigate this intricate landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Psychoactive Effects of (+)-Cathinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant. As the β-keto analog of amphetamine, its primary psychoactive effects are mediated by its interaction with monoamine transporters. This technical guide provides a detailed overview of the pharmacodynamics of this compound, focusing on its actions at the dopamine, norepinephrine, and serotonin transporters. Quantitative data on its binding affinities and functional potencies are presented, alongside summarized experimental protocols for key in vitro assays. Furthermore, the principal signaling pathways affected by this compound are illustrated to provide a comprehensive understanding of its mechanism of action at the molecular level.

Introduction

This compound is a monoamine alkaloid that is structurally and pharmacologically similar to other psychostimulants such as amphetamine and cocaine.[1][2] It is the primary psychoactive constituent of the khat plant, which has been chewed for its euphoric and stimulating effects for centuries in East Africa and the Arabian Peninsula.[1] The lability of cathinone, which rapidly metabolizes to the less potent cathine and norephedrine, necessitates the consumption of fresh khat leaves.[3]

From a chemical standpoint, this compound is β-keto-amphetamine.[4] This structural feature, the presence of a ketone group on the beta carbon of the phenethylamine backbone, is characteristic of the broader class of synthetic cathinones, many of which have emerged as novel psychoactive substances (NPS).[4][5] Understanding the pharmacology of this compound is fundamental to elucidating the mechanisms of action of this growing class of compounds.

Primary Psychoactive Effects and Mechanism of Action

The primary psychoactive effects of this compound are stimulation, euphoria, increased energy, and suppressed appetite, which are consistent with its classification as a central nervous system (CNS) stimulant.[5][6] These effects are a direct consequence of its ability to increase the extracellular concentrations of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][4]

This compound achieves this by interacting with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling event.[4] this compound, like amphetamine, acts as a transporter substrate, meaning it is transported into the neuron and induces reverse transport (efflux) of the neurotransmitter.[4][7] This dual action of reuptake inhibition and release leads to a robust and sustained increase in synaptic monoamine levels.[1][4] The rewarding and reinforcing effects, which contribute to its abuse potential, are primarily attributed to its action on the mesolimbic dopamine system.[1][6]

Quantitative Pharmacological Data

The potency of this compound at the monoamine transporters has been quantified through various in vitro assays. The following tables summarize key data on its binding affinity (Ki), uptake inhibition potency (IC50), and release-stimulating potency (EC50).

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of this compound and Related Compounds

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| This compound | 1100 | 350 | >30000 | 730 | 360 | 9000 |

| d-Amphetamine | 370 | 110 | >30000 | 40 | 13 | 3300 |

| Cocaine | 510 | 1400 | 310 | 270 | 390 | 350 |

Data compiled from Simmler et al. (2013). Assays were performed using rat brain synaptosomes.

Table 2: Monoamine Release Potency (EC50, nM) of this compound and Related Compounds

| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |

| This compound | 25.6 | 83.1 | 7595 |

| d-Amphetamine | 24.7 | 7.2 | 1761 |

| Methcathinone | 26.1 | 49.9 | 5853 |

Data compiled from Rothman et al. (2001) and Blough et al. (2014). Assays were performed in rat brain synaptosomes preloaded with [3H]neurotransmitter.

Signaling Pathways and Visualizations

The elevation of synaptic dopamine by this compound leads to the activation of postsynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These G-protein coupled receptors initiate distinct downstream signaling cascades that mediate the acute psychoactive effects.

Caption: Mechanism of this compound at the Dopamine Synapse.

The activation of D1 and D2 receptors triggers intracellular signaling cascades. D1 receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Caption: Downstream Signaling of Dopamine D1 and D2 Receptors.

Experimental Protocols (Summarized)

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are summarized methodologies for two key experimental procedures.

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor or transporter.

-

Preparation of Membranes: Tissue (e.g., rat striatum) or cells expressing the target transporter (e.g., HEK293 cells transfected with hDAT) are homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosome Monoamine Uptake/Release Assay

This functional assay measures a drug's ability to either block neurotransmitter uptake or stimulate its release.

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum) is homogenized in ice-cold sucrose solution. The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed presynaptic nerve terminals.

-

Loading (for Release Assays): Synaptosomes are pre-incubated with a radiolabeled monoamine (e.g., [3H]dopamine).

-

Incubation:

-

Uptake Inhibition: Synaptosomes are incubated with varying concentrations of the test compound before the addition of a low concentration of the radiolabeled monoamine. The reaction is stopped after a short period.

-

Release: The [3H]monoamine-loaded synaptosomes are incubated with varying concentrations of the test compound.

-

-

Separation: The incubation is terminated by rapid filtration, washing the synaptosomes to remove the extracellular radiolabel.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes (uptake) or released into the medium is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the IC50 for uptake inhibition or the EC50 for release.

Caption: General Workflow for Synaptosome-Based Monoamine Transporter Assays.

Conclusion

This compound exerts its primary psychoactive effects by acting as a monoamine transporter substrate, leading to increased synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. Its highest potency is for dopamine release, which underlies its stimulant and reinforcing properties. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers in pharmacology and drug development. Further investigation into the structure-activity relationships of cathinone derivatives and their downstream neurobiological consequences is essential for both understanding their abuse potential and exploring potential therapeutic applications.

References

- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Mesolimbic pathway - Wikipedia [en.wikipedia.org]

- 6. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine Signaling in reward-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Cathinone: Unraveling the Stimulant Secrets of Khat

A Technical Guide on the Historical Context of Cathinone's Identification in Catha edulis

For centuries, the chewing of fresh khat leaves (Catha edulis) has been an integral part of social and cultural traditions in East Africa and the Arabian Peninsula, valued for its stimulant and euphoric effects. However, the precise chemical entity responsible for these psychoactive properties remained a scientific puzzle for many years. This technical guide provides an in-depth historical account of the discovery of cathinone, the principal active component of khat, focusing on the key experiments and scientific milestones that led to its identification.

From Cathine to Cathinone: A Paradigm Shift

Initial investigations into the chemical constituents of khat in the 1930s led to the isolation of d-norpseudoephedrine, an alkaloid that was named "cathine." For a considerable period, cathine was believed to be the primary stimulant in the plant. However, a growing body of evidence suggested that the pharmacological effects of fresh khat could not be fully attributed to its cathine content alone. Researchers noted a significant discrepancy between the potency of fresh plant extracts and the relatively mild stimulant effects of isolated cathine. This observation fueled speculation about the existence of a more potent, yet unstable, precursor in the fresh leaves.

The pivotal breakthrough came in 1975, following a comprehensive study undertaken by the United Nations Narcotics Laboratory.[1] This research focused on analyzing fresh khat leaves to isolate and characterize the principles active on the central nervous system.[1] This work successfully led to the detection and isolation of a new phenylalkylamine, which was identified as (-)-α-aminopropiophenone and subsequently named cathinone .[1]

Pharmacological studies soon confirmed that cathinone was the main psychoactive component of fresh khat, exhibiting amphetamine-like stimulant properties.[1] It was discovered that cathinone is a labile substance, primarily found in young, fresh leaves, and it rapidly degrades into the less potent cathine and norephedrine as the leaves dry or age.[1][2] This inherent instability explained the long-standing preference of khat users for fresh leaves.

Quantitative Analysis: Fresh versus Dried Khat

The concentration of cathinone is significantly higher in fresh khat leaves and diminishes rapidly upon harvesting and drying. This chemical transformation is a critical factor in the potency of the consumed plant material. Early quantitative analyses, along with more recent studies, have consistently demonstrated this disparity.

| Alkaloid | Fresh Khat Leaves (% by weight) | Dried Khat Leaves (% by weight) | Reference |

| Cathinone | 0.115 - 0.158 | 0.021 - 0.023 | [3] |

| Cathine | 0.172 - 0.192 | Not specified in this study | [3] |

| Total Cathinone Content | Up to 3.3 (in a Kenyan sample) | Significantly lower | [2] |

Experimental Protocols: The Path to Isolation and Identification

General Extraction and Isolation Procedure (Reconstructed from Historical Accounts)

A typical acid-base extraction procedure would have been employed to isolate the phenylalkylamine alkaloids from the plant material.

-

Maceration and Acidic Extraction: Fresh or preserved (frozen) khat leaves were macerated to increase the surface area. The plant material was then subjected to extraction with a dilute acid solution (e.g., sulfuric acid) to protonate the alkaloids, rendering them water-soluble.[2]

-

Filtration and Defatting: The acidic extract was filtered to remove solid plant debris. A subsequent extraction with an immiscible organic solvent (e.g., chloroform) was likely performed to remove non-alkaloidal, lipophilic compounds.[2]

-

Basification and Alkaline Extraction: The aqueous acidic layer containing the protonated alkaloids was then made basic with a suitable alkali (e.g., sodium bicarbonate) to deprotonate the alkaloids, making them soluble in organic solvents.[2] This aqueous solution was then extracted with an organic solvent like dichloromethane to transfer the free base alkaloids into the organic phase.[2]

-

Solvent Evaporation and Purification: The organic solvent was evaporated under reduced pressure to yield a crude alkaloid mixture. This mixture was then subjected to further purification steps.

Chromatographic Separation and Structural Elucidation

The separation of the individual alkaloids from the crude extract was a critical step. Techniques available and likely utilized in the 1970s include:

-

Thin-Layer Chromatography (TLC): TLC would have been used for the initial qualitative analysis and to monitor the progress of the separation.

-

Column Chromatography: This technique was likely the primary method for the preparative separation of the alkaloids.

-

Gas Chromatography (GC): By the 1970s, GC was a well-established technique for the separation and quantitative analysis of volatile compounds. The use of Gas Chromatography-Mass Spectrometry (GC-MS) would have provided crucial information for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[1]

-

Spectroscopic Analysis: The structural elucidation of the isolated cathinone was accomplished using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): MS provided the molecular weight and fragmentation patterns, which were essential for confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy helped in identifying the functional groups present in the molecule, such as the ketone and the amine groups.

-

Visualizing the Discovery and Mechanism

The Discovery Timeline

The following diagram illustrates the key milestones in the historical discovery of cathinone.

References

An In-depth Technical Guide on the Chemical and Physical Properties of (+)-Cathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cathinone, a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant, is the more active enantiomer of the two stereoisomers of cathinone. Due to the inherent instability of the free base, it is commonly synthesized and handled as its hydrochloride salt.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound hydrochloride, alongside detailed experimental protocols for their determination and an exploration of its pharmacological mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound hydrochloride are crucial for its handling, formulation, and analysis. While specific experimental data for the (+)-enantiomer is limited in publicly available literature, the following tables summarize the known properties of cathinone hydrochloride, with data for the racemate or the (-)-enantiomer provided as an approximation where specific (+)-enantiomer data is unavailable.

Table 1: General and Physical Properties of Cathinone Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | [2] |

| Molecular Weight | 185.65 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Data not available for (+)-enantiomer. (+)-Norpseudoephedrine hydrochloride, a related compound, has a melting point of 172 °C. | [4] |

| Boiling Point | Data not available for the hydrochloride salt. The free base has a boiling point of 93 °C at 0.8 mmHg. | [5] |

| pKa (Strongest Basic) | ~7.55 (Predicted for the free base) | [6] |

Table 2: Solubility of Cathinone Hydrochloride

| Solvent | Solubility (DL-Cathinone HCl) | Solubility ((-)-(S)-Cathinone HCl) |

| Dimethylformamide (DMF) | 20 mg/mL | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | 30 mg/mL |

| Ethanol | 30 mg/mL | 30 mg/mL |

| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | 10 mg/mL |

| Water | Soluble | 15 mg/mL |

| 0.1 M HCl | Not specified | Soluble |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical and chemical properties of a solid, crystalline substance like this compound hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.[7]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.[8]

-

Compacting the Sample: To ensure uniform heating, compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a preliminary range.

-

For an accurate measurement, start heating at a rate of approximately 1-2 °C/min when the temperature is about 15-20 °C below the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[1]

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

-

Titration:

-

Slowly add a standardized solution of NaOH from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[9]

-

Continue the titration until the pH has passed the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.[10]

-

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of the compound to identify functional groups.

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound hydrochloride sample directly onto the ATR crystal.[11]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, typically over a range of 0-12 ppm.

-

Acquire the ¹³C NMR spectrum, typically over a range of 0-220 ppm.

-

Standard experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Pharmacological Profile

This compound is a central nervous system stimulant.[12] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE).

Mechanism of Action

Synthetic cathinones generally act as either reuptake inhibitors or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[13] Cathinone itself has been shown to be a potent releaser of norepinephrine and dopamine.[14] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced signaling.

The diagram below illustrates the proposed mechanism of action of this compound at a dopaminergic synapse.

The following diagram illustrates the general workflow for the chemical analysis of a sample suspected to contain this compound hydrochloride.

Receptor Binding Affinity

Conclusion

This technical guide provides a summary of the currently available information on the chemical and physical properties of this compound hydrochloride. The provided experimental protocols offer standardized methods for the determination of its key characteristics. The pharmacological data highlights its action as a potent monoamine releasing agent, primarily targeting the dopamine and norepinephrine systems. Further research is warranted to fully characterize the specific properties of the (+)-enantiomer and to further elucidate its detailed pharmacological and toxicological profile.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Cathinone hydrochloride | C9H12ClNO | CID 11956149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Norpseudoephedrine hydrochloride | 2153-98-2 | FN159735 [biosynth.com]

- 5. Cathinone | C9H11NO | CID 62258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Cathinone - Wikipedia [en.wikipedia.org]

- 13. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 15. caymanchem.com [caymanchem.com]

(+)-Cathinone effects on the central nervous system

An In-Depth Technical Guide on the Core Effects of (+)-Cathinone on the Central Nervous System

Introduction

This compound is a naturally occurring psychostimulant alkaloid found in the leaves of the Catha edulis (khat) plant.[1] Structurally, it is a β-ketoamphetamine and is the principal contributor to the stimulant effects of khat.[1][2] Its chemical similarity to amphetamine underlies its mechanism of action and its effects on the central nervous system (CNS).[1][3] This document provides a detailed technical overview of the neuropharmacology of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound's primary mechanism of action in the CNS is the modulation of monoamine neurotransmission.[2][4] It targets the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[4][5] By interacting with these transporters, this compound increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby enhancing monoaminergic signaling.[4][6][7]

The interaction of this compound with monoamine transporters is complex, exhibiting properties of both a reuptake inhibitor (blocker) and a releaser (substrate).[4][7]

-

As a blocker , it binds to the transporter protein, preventing the reuptake of the neurotransmitter from the synapse, similar to cocaine.[7]

-

As a releaser , it acts as a substrate for the transporters, being translocated into the presynaptic neuron. Inside the neuron, it can disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent efflux of neurotransmitters into the synapse.[4][6] This dual action is analogous to that of amphetamine.[3]

The psychostimulant effects are primarily attributed to its potent actions on the dopaminergic and noradrenergic systems.[3][8] The S(-) enantiomer of cathinone generally displays higher potency at promoting monoamine release compared to the R(+) enantiomer.[8]

Neurochemical Effects: Quantitative Data

This compound demonstrates a preference for dopamine and norepinephrine transporters over serotonin transporters, which is consistent with its stimulant-like profile. The following table summarizes the in vitro binding affinities (Ki) and release potencies (EC50) for cathinone and related compounds at human monoamine transporters.

Table 1: Monoamine Transporter Interaction Profile of Cathinones

| Compound | Transporter | Binding Affinity Ki (nM) | Release EC50 (nM) |

|---|---|---|---|

| (+/-)-Cathinone | hDAT | 1030 ± 160 | 25.6 ± 2.4 |

| hNET | 4160 ± 1000 | 83.1 ± 14.9 | |

| hSERT | >10000 | 7595 ± 1178 | |

| S(-)-Cathinone | rDAT | N/A | 23.6 ± 1.9 |

| rNET | N/A | 34.8 ± 3.7 | |

| rSERT | N/A | 6100 ± 620 | |

| Methcathinone | rDAT | N/A | 26.1 ± 1.9 |

| rNET | N/A | 49.9 ± 5.6 | |

| rSERT | N/A | 5853 ± 623 | |

| Amphetamine | hDAT | 346 ± 39 | 24.6 ± 2.6 |

| hNET | 1650 ± 190 | 7.4 ± 0.6 | |

| hSERT | >10000 | 1766 ± 161 |

Data presented as mean ± SEM. h = human, r = rat. Data for cathinone and methcathinone from rat brain synaptosomes. Source:[8][9]

In vivo microdialysis studies confirm these in vitro findings, demonstrating that administration of cathinones leads to a significant, dose-dependent increase in extracellular dopamine and norepinephrine in key brain regions like the nucleus accumbens and prefrontal cortex.[7]

Behavioral Effects

The neurochemical changes induced by this compound manifest as a distinct profile of behavioral effects characteristic of CNS stimulants.

-

Psychostimulation : Users report feelings of euphoria, increased energy, alertness, and talkativeness.[1][10] These effects typically last for one to two hours.[1]

-

Locomotor Activity : In animal models, this compound produces a dose-dependent increase in locomotor activity and stereotyped behaviors (e.g., head weaving).[3][11] This hyperactivity is a hallmark of its stimulant properties and is primarily mediated by its action on the dopamine transporter.[6]

-

Reinforcement and Abuse Liability : Animal studies show that this compound has reinforcing properties, as demonstrated in self-administration paradigms.[12] Its ability to increase dopamine in the brain's reward pathways is believed to underlie its abuse potential and the psychological dependence observed in chronic users.[1][10]

-

Adverse Effects : High doses or chronic use can lead to adverse psychiatric and physiological effects, including paranoia, hallucinations, agitation, aggression, hypertension, tachycardia, and hyperthermia.[13][14][15] Withdrawal symptoms can include lethargy and a strong craving for the drug.[1]

Table 2: Behavioral Effects of Cathinone Analogs in Rodents

| Compound | Assay | Species | Dose Range (mg/kg) | Peak Effect |

|---|---|---|---|---|

| α-PHP | Locomotor Activity | Mouse | 1, 2.5, 5, 10, 25 | Stimulant ED50 = 1.63 |

| α-PPP | Locomotor Activity | Mouse | 2.5, 5, 10, 25, 50 | Stimulant ED50 = 6.45 |

| MDPBP | Locomotor Activity | Mouse | 0.1, 0.25, 0.5, 1, 2.5 | Stimulant ED50 = 0.53 |

Data shows ED50 values for producing locomotor stimulation. Source:[16]

Key Experimental Protocols

Receptor Binding Assay

This protocol determines the affinity of this compound for monoamine transporters.

Methodology:

-

Membrane Preparation : Clonal cells (e.g., HEK 293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested.[13] Cell membranes are prepared through homogenization and centrifugation. Protein concentration is determined via a standard assay (e.g., BCA).

-

Binding Reaction : Assays are conducted in 96- or 384-well plates.[17] Each well contains:

-

Incubation : Plates are incubated (e.g., for 10 minutes) to allow competitive binding to reach equilibrium.[13]

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters (e.g., using a cell harvester), which traps the membranes with bound radioligand.[17] Unbound radioligand is washed away.

-

Quantification : Radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : Competition binding data are analyzed using nonlinear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[13]

In Vivo Microdialysis

This protocol measures extracellular neurotransmitter levels in the brain of a freely moving animal.[12][18]

Methodology:

-

Surgical Implantation : A guide cannula is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens) of an anesthetized rat or mouse and secured to the skull.[18] Animals are allowed to recover from surgery.

-

Probe Insertion : On the day of the experiment, a microdialysis probe (a small, semi-permeable membrane) is inserted through the guide cannula into the target brain area.[19]

-

Perfusion & Equilibration : The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[19][20] An equilibration period (e.g., 90 minutes) allows the tissue to stabilize.[21]

-

Baseline Sampling : Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline concentration of neurotransmitters.[22]

-

Drug Administration : this compound or vehicle is administered (e.g., via intraperitoneal injection).

-

Post-Drug Sampling : Sample collection continues for several hours to monitor changes in neurotransmitter levels over time.

-

Analysis : The concentration of dopamine, norepinephrine, and serotonin in the dialysate fractions is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis : Neurotransmitter concentrations are expressed as a percentage of the average baseline concentration.

Locomotor Activity Assay

This protocol assesses the stimulant or depressant effects of this compound on spontaneous movement in rodents.

Methodology:

-

Apparatus : Testing is conducted in locomotor activity chambers (e.g., 40.5 x 40.5 x 30.5 cm) equipped with a grid of infrared beams and photodetectors.[16][23]

-

Habituation : Animals (mice or rats) are placed in the chambers for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment and for their exploratory activity to decline to a stable baseline.

-

Drug Administration : Animals are removed, administered a specific dose of this compound or vehicle (typically via intraperitoneal injection), and immediately returned to the chambers.[16][23]

-

Data Collection : Horizontal activity (number of beam breaks) is recorded continuously by a computer system, typically in 5- or 10-minute bins, for a duration of several hours to capture the full time-course of the drug's effect.[16][23]

-

Data Analysis : The primary dependent measure is the total number of beam breaks. Data are often analyzed using a two-way ANOVA with dose and time as factors. Dose-response curves are generated to determine the ED50 for locomotor stimulation.[23] Stimulant effects often produce an inverted-U shaped dose-effect curve.[23]

Conclusion

This compound is a potent psychostimulant that exerts its primary effects on the central nervous system by enhancing dopamine and norepinephrine neurotransmission. It acts as a substrate-type releaser and reuptake inhibitor at DAT and NET. This neurochemical action results in pronounced behavioral stimulation, including increased locomotor activity and significant reinforcing effects, which contribute to its high potential for abuse. The quantitative data from in vitro and in vivo studies provide a clear framework for understanding its pharmacology, which closely resembles that of amphetamine. This detailed understanding is critical for the development of therapeutic strategies for cathinone abuse and for informing public health and regulatory policies.

References

- 1. Cathinone - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of cathinone: the active ingredient of khat (Catha edulis). | Semantic Scholar [semanticscholar.org]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mephedrone - Wikipedia [en.wikipedia.org]

- 10. Cathinones | Effects of Cathinones | FRANK [talktofrank.com]

- 11. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Effects of Cathinone: Behavior and Neurochemistry - Martin Schechter [grantome.com]

- 13. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic cathinones - Alcohol and Drug Foundation [adf.org.au]

- 15. heraldopenaccess.us [heraldopenaccess.us]

- 16. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microdialysis Education [microdialysis.com]

- 20. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Naturally Occurring Cathinone Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring cathinone alkaloids, primarily found in the leaves of the Catha edulis (khat) plant, are psychostimulant compounds with a long history of traditional use in East Africa and the Arabian Peninsula. The principal psychoactive constituents are cathinone, and its metabolites, cathine and norephedrine. These compounds exert their effects by interacting with the monoaminergic system in the central nervous system, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin. This technical guide provides an in-depth overview of the pharmacodynamics of these naturally occurring cathinone alkaloids, with a focus on their interactions with monoamine transporters. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of action for cathinone, cathine, and norephedrine involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process. Cathinone and its derivatives can act as either reuptake inhibitors (blockers) or substrate-releasers.[1] As reuptake inhibitors, they bind to the transporters and prevent the reuptake of neurotransmitters, leading to their accumulation in the synapse. As releasers, they are transported into the presynaptic terminal by the monoamine transporters and induce non-vesicular release of neurotransmitters by reversing the direction of transporter flux.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the binding affinities (Ki), uptake inhibition potencies (IC50), and monoamine release potencies (EC50) of cathinone, cathine, and norephedrine at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Binding Affinity (Ki) of Naturally Occurring Cathinone Alkaloids for Monoamine Transporters

| Compound | Transporter | Ki (nM) | Species | Reference |

| S-(-)-Cathinone | hDAT | 1290 | Human | [3] |

| hNET | 445 | Human | [3] | |

| hSERT | >10000 | Human | [3] | |

| R-(+)-Cathinone | hDAT | - | - | - |

| hNET | - | - | - | |

| hSERT | - | - | - | |

| (+)-Norpseudoephedrine (Cathine) | rDAT | - | Rat | - |

| rNET | - | Rat | - | |

| rSERT | - | Rat | - | |

| (-)-Norephedrine | hDAT | 1451 | Human | [4] |

| hNET | 5 | Human | [4] | |

| hSERT | 77 | Human | [4] |

Data for R-(+)-Cathinone and (+)-Norpseudoephedrine (Cathine) Ki values were not available in the searched literature.

Table 2: Uptake Inhibition (IC50) of Naturally Occurring Cathinone Alkaloids at Monoamine Transporters

| Compound | Transporter | IC50 (nM) | Species | Reference |

| S-(-)-Cathinone | hDAT | - | Human | - |

| hNET | - | Human | - | |

| hSERT | - | Human | - | |

| R-(+)-Cathinone | hDAT | - | - | - |

| hNET | - | - | - | |

| hSERT | - | - | - | |

| (+)-Norpseudoephedrine (Cathine) | hDAT | - | Human | - |

| hNET | - | Human | - | |

| hSERT | - | Human | - | |

| (-)-Norephedrine | rDAT | >10000 | Rat | [4] |

| rNET | 7.36 | Rat | [4] | |

| rSERT | 163 | Rat | [4] |

Specific IC50 values for S-(-)-Cathinone, R-(+)-Cathinone, and (+)-Norpseudoephedrine (Cathine) were not available in the searched literature.

Table 3: Monoamine Release (EC50) Potencies of Naturally Occurring Cathinone Alkaloids

| Compound | Transporter | EC50 (nM) | Species | Reference |

| S-(-)-Cathinone | rDAT | 111 | Rat | [1] |

| rNET | 30 | Rat | [1] | |

| rSERT | >10000 | Rat | [1] | |

| R-(+)-Cathinone | rDAT | 294 | Rat | [1] |

| rNET | - | Rat | - | |

| rSERT | >10000 | Rat | [1] | |

| (+)-Norpseudoephedrine (Cathine) | rDA | 68.3 | Rat | [5] |

| rNE | 15.0 | Rat | [5] | |

| r5-HT | >10000 | Rat | [5] | |

| (-)-Norephedrine | rDA | 294 | Rat | [5] |

| rNE | 30.1 | Rat | [5] | |

| r5-HT | >10000 | Rat | [5] |

A specific EC50 value for R-(+)-Cathinone at rNET was not available in the searched literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by naturally occurring cathinone alkaloids and the workflows of common experimental procedures used to study their pharmacodynamics.

Figure 1: General signaling pathway of cathinone alkaloids.

Figure 2: Workflow for synaptosome preparation.

Figure 3: Workflow for synaptosomal uptake inhibition assay.